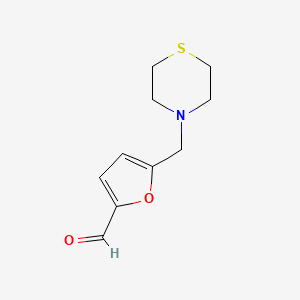

5-(硫代吗啉甲基)呋喃-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan-2-carbaldehyde derivatives has been studied extensively. A protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions has been presented . The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .Molecular Structure Analysis

The molecular structure of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde consists of a furan ring with a thiomorpholinomethyl group and a carbaldehyde group attached. The molecular weight of the compound is 211.28 g/mol.Chemical Reactions Analysis

Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . It can be obtained from renewable resources, attracting reasonable interest in terms of green chemistry .科学研究应用

Synthesis and Spectroscopic Characterization

This compound can be synthesized in a one-step process using adapted Vilsmeier conditions . The product is characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy . This synthesis protocol is important for the production of the compound in quantitative yield .

Isotope Labeling

The compound plays a key role in isotope labeling, a concept used in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . Because of the stronger deuterium–carbon bond, deuterated drug molecules can alter the metabolism and help to improve pharmacokinetic or toxicological properties .

Medicinal Chemistry

In medicinal chemistry, furan derivatives, including this compound, have taken on a special position . They are used as an essential synthetic technique in the search for new drugs .

Antibacterial Activity

Furan-containing compounds, including this one, exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . They have shown therapeutic advantages such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Renewable Resources

Furfural, which can be obtained from renewable resources, has attracted reasonable interest in terms of green chemistry . This compound, being a derivative of furfural, is part of this interest.

Synthesis of Value-Added Chemicals

Glucose and fructose, which are among the most abundant plant-derived carbohydrates, have been converted into building blocks for the synthesis of value-added chemicals used in drug discovery and in the synthesis of polymers among other industrial applications . This compound, as a derivative of furfural, is part of these building blocks.

作用机制

Target of Action

Furan-2-carbaldehydes, a class of compounds to which this compound belongs, are known to be used as efficient green c1 building blocks to synthesize bioactive quinazolin-4 (3h)-ones .

Mode of Action

Furan-2-carbaldehydes are known to undergo ligand-free photocatalytic c–c bond cleavage to synthesize bioactive quinazolin-4 (3h)-ones . This suggests that 5-(Thiomorpholinomethyl)furan-2-carbaldehyde may interact with its targets through a similar mechanism.

Biochemical Pathways

The synthesis of quinazolin-4 (3h)-ones from furan-2-carbaldehydes suggests that this compound may affect pathways related to the synthesis and function of these bioactive molecules .

Result of Action

The synthesis of bioactive quinazolin-4 (3h)-ones from furan-2-carbaldehydes suggests that this compound may have bioactive properties .

Action Environment

The use of furan-2-carbaldehydes in the synthesis of bioactive quinazolin-4 (3h)-ones via ligand-free photocatalytic c–c bond cleavage suggests that light may play a role in the compound’s action .

属性

IUPAC Name |

5-(thiomorpholin-4-ylmethyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-8-10-2-1-9(13-10)7-11-3-5-14-6-4-11/h1-2,8H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHFFZSFLGRPSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Thiomorpholinomethyl)furan-2-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)